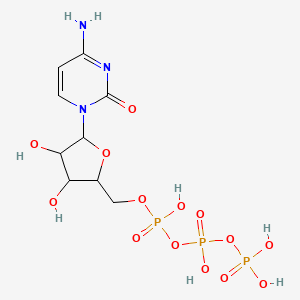

cytidine-5'-triphosphate

Beschreibung

Cytidine-5'-triphosphate (CTP) is a pyrimidine nucleotide essential for RNA synthesis, phospholipid metabolism, and cellular signaling. Structurally, it consists of a cytosine base linked to a ribose sugar and three phosphate groups. CTP is synthesized by CTP synthetase (CTPS), which catalyzes the amination of uridine-5'-triphosphate (UTP) using adenosine-5'-triphosphate (ATP) and glutamine as substrates . Elevated CTPS activity is observed in rapidly proliferating tissues, such as tumors, where CTP pools are critical for nucleic acid and membrane biosynthesis .

Eigenschaften

Molekularformel |

C9H16N3O14P3 |

|---|---|

Molekulargewicht |

483.16 g/mol |

IUPAC-Name |

[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18) |

InChI-Schlüssel |

PCDQPRRSZKQHHS-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Kanonische SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

cytidine-5'-triphosphate can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out in an aqueous medium .

Industrial Production Methods

In industrial settings, cytidine triphosphate disodium salt is produced using large-scale fermentation processes. Microorganisms such as Escherichia coli are genetically engineered to overproduce the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions

cytidine-5'-triphosphate undergoes various chemical reactions, including:

Phosphorylation: It acts as a substrate in the synthesis of RNA by RNA polymerases.

Substitution: It reacts with phosphocholine to produce CDP-choline and diphosphate.

Common Reagents and Conditions

Phosphorylation: Requires phosphorylating agents and catalysts.

Substitution: Involves CTP:phosphocholine cytidylyltransferases.

Major Products

CDP-choline: Formed from the reaction with phosphocholine.

Wissenschaftliche Forschungsanwendungen

cytidine-5'-triphosphate has a wide range of applications in scientific research:

Chemistry: Used as a high-energy molecule in various biochemical reactions.

Biology: Acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation.

Medicine: Involved in the treatment of neuropsychiatric deficits and cerebrovascular diseases.

Industry: Used in the large-scale synthesis of RNA for research and therapeutic purposes.

Wirkmechanismus

cytidine-5'-triphosphate acts as a coenzyme in metabolic reactions, such as the synthesis of glycerophospholipids. It is involved in the activation and transfer of diacylglycerol and lipid head groups. Additionally, it inhibits the enzyme aspartate carbamoyltransferase, which is used in pyrimidine biosynthesis . The compound also serves as a high-energy molecule, similar to adenosine triphosphate, and participates in protein glycosylation .

Vergleich Mit ähnlichen Verbindungen

Metabolic Roles and Substrate Specificity

CTP shares biosynthetic pathways with other nucleotides but has distinct metabolic roles:

Enzymatic Affinity of CTPS for Substrates (Km values in mM):

| Substrate | Normal Liver | Hepatoma 3924A |

|---|---|---|

| UTP | 0.6 | 0.7 |

| ATP | 0.7 | 0.25 |

| GTP | 0.25 | 0.1 |

| Glutamine | 0.1 | 0.16 |

Cellular Concentrations and Pathological Variations

CTP levels vary across tissues and disease states:

| Cell Type | CTP (pmol/10⁷ cells) | ATP (pmol/10⁷ cells) | UTP (pmol/10⁷ cells) |

|---|---|---|---|

| Normal B-cells | 313 | 5689 | 1214 |

| CLL B-cells | 107 | 3439 | 633 |

| Normal T-cells | 209 | 5468 | 969 |

| CLL T-cells | 119 | 3217 | 504 |

Chronic lymphocytic leukemia (CLL) lymphocytes exhibit reduced CTP, ATP, and UTP pools compared to normal cells, while nicotinamide-adenine dinucleotide (NAD) is elevated .

Structural and Functional Analogs

Modified CTP derivatives are used in research and therapeutics:

Clinical and Pharmacological Implications

- Cancer Metabolism: Tumors exhibit 5–10× higher CTPS activity than normal tissues, correlating with growth rates . Elevated CTP pools in 5-fluorouracil-resistant cells reduce drug efficacy by altering nucleotide balance .

- Antiviral Strategies : CTP analogs like 3-deazauridine disrupt viral RNA synthesis by mimicking natural substrates .

- Antibacterial Targets : CTP synthase (PyrG) is a target for crizotinib, which depletes CTP pools in Gram-positive bacteria .

Key Research Findings

CTP Synthetase Regulation : CTPS activity is feedback-inhibited by CTP, but mutations (e.g., in 5-fluorouracil-resistant cells) abolish this regulation, leading to CTP overproduction .

Tissue-Specific Distribution : Rat thymus and testis show 4× higher CTPS activity than liver, reflecting roles in immune and reproductive systems .

Cross-Species Conservation : Bacterial (e.g., E. coli) and human CTPS share mechanistic similarities, including ATP-dependent UTP phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.